molecular formula C11H21Cl3NO4P B2368998 3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide CAS No. 394240-27-8

3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide

Cat. No.: B2368998
CAS No.: 394240-27-8
M. Wt: 368.62
InChI Key: IGTTWYCPRMGAID-UHFFFAOYSA-N
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Description

3-Methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide is a structurally complex organophosphorus compound characterized by a butanamide backbone substituted with a methyl group at the third carbon and a trichloro-diethoxyphosphorylethyl moiety attached to the nitrogen atom.

Properties

IUPAC Name

3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21Cl3NO4P/c1-5-18-20(17,19-6-2)10(11(12,13)14)15-9(16)7-8(3)4/h8,10H,5-7H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTTWYCPRMGAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)CC(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl3NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816332
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the diethoxyphosphorylethyl intermediate: This step involves the reaction of a suitable phosphorylating agent with an appropriate ethyl derivative under controlled conditions.

    Introduction of the trichloro group: The intermediate is then reacted with a chlorinating agent to introduce the trichloro group.

    Coupling with 3-methylbutanamide: The final step involves coupling the trichloro-diethoxyphosphorylethyl intermediate with 3-methylbutanamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The trichloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated carboxylic acids, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s distinctiveness arises from its hybrid structure, combining features of chlorinated acetamides (common in herbicides) and phosphorylated amides (often used in bioactive molecules). Key comparisons include:

3-Methyl-N-(2'-Phenylethyl)-Butanamide
  • Structure : Features a phenylethyl group instead of the trichloro-diethoxyphosphorylethyl moiety.
  • Bioactivity : Demonstrated antimicrobial effects by disrupting bacterial quorum sensing in Burkholderia glumae via metabolome modulation .
Chlorinated Acetamides (e.g., Alachlor, Pretilachlor)
  • Structure : Chloroacetamides with aromatic substituents (e.g., 2,6-diethylphenyl in alachlor) .
  • Bioactivity : Herbicidal activity via inhibition of very-long-chain fatty acid synthesis in plants.
  • Key Difference : The target compound’s phosphoryl group may enable alternate modes of action, such as enzyme inhibition via phosphate mimicry, unlike the purely chlorinated analogs .
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
  • Structure : Benzamide derivative with a hydroxyl-containing alkyl chain.
  • Functionality : Serves as an N,O-bidentate ligand for metal-catalyzed C–H bond functionalization, highlighting the role of amide-directed reactivity .
  • Key Difference : The target compound’s trichloro and phosphoryl groups likely enhance electrophilicity, favoring covalent interactions with biological targets over coordination chemistry.

Physicochemical and Bioactivity Comparison Table

Compound Name Molecular Formula* Key Functional Groups Bioactivity/Application Reference
3-Methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide C₁₁H₂₀Cl₃NO₃P Trichloromethyl, phosphoryl, amide Hypothesized pesticidal activity
3-Methyl-N-(2'-phenylethyl)-butanamide C₁₃H₁₉NO Phenyl, amide Antimicrobial (QS inhibition)
Alachlor C₁₄H₂₀ClNO₂ Chloroacetamide, aromatic Herbicide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ Benzamide, hydroxyl Metal catalysis ligand

*Molecular formulas for the target compound and analogs inferred from structural data.

Mechanistic and Application Insights

  • Electrophilic Reactivity : The trichloro-diethoxyphosphorylethyl group in the target compound may act as a reactive electrophile, akin to chlorinated herbicides like pretilachlor, but with enhanced stability due to the phosphoryl group .
  • Antimicrobial Potential: Unlike 3-methyl-N-(2'-phenylethyl)-butanamide, which targets bacterial communication, the trichloro-phosphoryl variant could disrupt enzymatic pathways (e.g., phosphatases or kinases) in pathogens .
  • Synthetic Utility: The diethoxyphosphoryl group may facilitate chelation or serve as a leaving group in further derivatization, similar to phosphorylated intermediates in organocatalysis .

Biological Activity

3-Methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide is a complex organic compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H19Cl3NO4P
  • Molecular Weight : Approximately 367.63 g/mol
  • Functional Groups : The compound contains a phosphonate group, which is significant for its biological interactions.

The biological activity of 3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide is primarily attributed to its ability to mimic phosphate esters. This allows it to interact with various biological molecules, particularly enzymes that utilize phosphate groups. The phosphonate structure can inhibit enzymatic processes critical for cellular metabolism, potentially leading to antimicrobial and antitumor effects.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. The phosphonate group may interfere with the metabolic pathways of bacteria and fungi, inhibiting their growth.

Antitumor Activity

Studies suggest that this compound could have antitumor effects by targeting specific enzymes involved in cancer cell proliferation. Its ability to inhibit these enzymes may slow down or stop the growth of tumors.

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy A study demonstrated that compounds similar to 3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide showed significant inhibition of bacterial growth in vitro.
Antitumor Mechanism Another research highlighted the inhibition of a specific enzyme pathway by the compound, suggesting its potential use in cancer therapy.

In Vitro Studies

In vitro studies have shown that the compound can effectively inhibit certain enzymes associated with bacterial and cancer cell metabolism. This inhibition leads to reduced viability in treated cultures compared to controls.

Applications in Medicine and Industry

Due to its biological activities, 3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide holds promise for applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.
  • Agricultural Chemicals : Potential use as a pesticide or herbicide due to its antimicrobial properties.

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